5-Chloro Bupropion Fumarate

説明

特性

IUPAC Name |

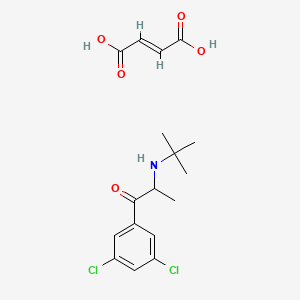

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPTSVYSLXGEG-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747320 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193779-50-8 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro Bupropion Fumarate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action of 5-Chloro Bupropion Fumarate, a halogenated analog of the atypical antidepressant bupropion. Given the limited direct pharmacological data on this specific analog, this document synthesizes information from the extensive research on bupropion and the structure-activity relationships of its derivatives. The primary objective is to offer a scientifically grounded framework for understanding and investigating this compound. This guide delves into the established pharmacology of bupropion as a norepinephrine-dopamine reuptake inhibitor (NDRI), the influence of its active metabolites, and its interactions with nicotinic acetylcholine receptors. Furthermore, it outlines detailed experimental protocols essential for the precise characterization of novel bupropion analogs, thereby providing a robust roadmap for researchers in the field.

Introduction: The Significance of Bupropion and its Analogs

Bupropion is a widely prescribed medication for major depressive disorder and a valuable aid in smoking cessation.[1] Its unique pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) distinguishes it from the more common selective serotonin reuptake inhibitors (SSRIs), offering an alternative therapeutic strategy with a different side-effect profile, notably lacking the sexual side effects and weight gain often associated with SSRIs.[2]

The study of bupropion analogs, such as this compound, is crucial for several reasons. From a drug development perspective, analogs are synthesized to explore and optimize the therapeutic properties of the parent compound, potentially leading to agents with improved efficacy, selectivity, or pharmacokinetic properties.[3] In the context of generic drug manufacturing and quality control, such compounds are often synthesized as reference standards for impurity profiling during the preparation of Abbreviated New Drug Applications (ANDAs) and for use in toxicity studies.[4] Therefore, a thorough understanding of the likely pharmacological activities of these analogs is paramount for both innovation and regulatory compliance.

The Pharmacological Blueprint: Mechanism of Action of Bupropion

To understand the probable mechanism of this compound, a detailed review of its parent compound, bupropion, is essential. Bupropion's therapeutic effects are primarily attributed to its action as a dual inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2]

Primary Mechanism: Norepinephrine and Dopamine Reuptake Inhibition

Bupropion blocks the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors.[5][6] This neurochemical effect is believed to underlie its antidepressant and pro-motivational effects. Unlike many other antidepressants, bupropion has a negligible effect on the serotonin transporter (SERT), which accounts for its distinct side-effect profile.[5] The interaction with DAT and NET is not as a substrate that induces neurotransmitter release, but as a non-transported inhibitor of uptake.[7] Studies on bupropion analogs have indicated that the bulky tert-butyl group on the amine is a key structural feature that dictates this inhibitor profile, as opposed to a substrate-releaser mechanism seen in structurally related cathinones.[8]

Secondary Mechanism: Nicotinic Acetylcholine Receptor Antagonism

In addition to its primary action on monoamine transporters, bupropion is also a non-competitive antagonist of several nicotinic acetylcholine receptors (nAChRs).[5] This action is particularly relevant to its efficacy as a smoking cessation aid, as it can reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.

The Role of Active Metabolites

Bupropion is extensively metabolized in the liver to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[9] These metabolites are present in the plasma at concentrations that can be significantly higher than the parent drug and contribute substantially to its overall pharmacological activity.[1] While they are generally less potent than bupropion itself, their sustained presence plays a crucial role in the therapeutic effects.[9] Hydroxybupropion, for instance, is about half as potent as bupropion, while threohydrobupropion and erythrohydrobupropion are approximately five times less potent.[9]

Inferred Mechanism of Action of this compound

Based on its structural similarity to bupropion, this compound is presumed to act as a norepinephrine-dopamine reuptake inhibitor. The addition of a chlorine atom to the phenyl ring is a common strategy in medicinal chemistry that can influence a molecule's potency, selectivity, and metabolic stability.

The introduction of a halogen, such as chlorine, can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity for the target transporters. While specific data for a 5-chloro substitution on bupropion is not available, studies on other halogenated analogs of monoamine reuptake inhibitors suggest that such modifications can modulate potency and selectivity. It is plausible that the 5-chloro substitution could enhance the potency of the compound at DAT and NET compared to the parent bupropion molecule. However, without empirical data, this remains a well-founded hypothesis.

It is also likely that this compound retains the nicotinic acetylcholine receptor antagonist activity of bupropion. The core pharmacophore responsible for this interaction is likely preserved in the 5-chloro analog.

Below is a diagram illustrating the presumed signaling pathway of this compound.

Sources

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]

- 9. psychscenehub.com [psychscenehub.com]

Synthesis and characterization of 5-Chloro Bupropion Fumarate.

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro Bupropion Fumarate

Foreword: Contextualizing 5-Chloro Bupropion

Bupropion, a substituted cathinone, is a widely prescribed pharmaceutical agent primarily utilized as an atypical antidepressant and a smoking cessation aid.[1][2] Its mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake in the brain.[3][4] The synthesis of bupropion analogs is a subject of significant interest for developing novel pharmacotherapies and for understanding the structure-activity relationships that govern transporter inhibition.[3][5]

This guide focuses on a specific analog, 5-Chloro Bupropion, chemically known as 2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one.[6][7] This compound can be considered a related substance or impurity in the synthesis of other bupropion derivatives. The formation of a fumarate salt is a strategic choice in pharmaceutical development, often employed to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its stability, crystallinity, and solubility, which can, in turn, improve its manufacturability and bioavailability.[8][9][10] This document provides a comprehensive, field-proven methodology for the synthesis of the 5-Chloro Bupropion free base and its subsequent conversion to the fumarate salt, followed by a detailed protocol for its structural and purity characterization.

Part 1: Total Synthesis of this compound

The synthetic pathway is a two-stage process: first, the preparation of the 5-Chloro Bupropion free base via α-bromination and subsequent amination, and second, the formation of the fumarate salt through a controlled acid-base reaction.

Rationale for the Synthetic Strategy

The chosen synthetic route is a robust and well-established method for producing α-amino ketones like bupropion and its analogs.[5][11] The strategy hinges on two key transformations:

-

α-Bromination of a Propiophenone Precursor : The synthesis begins with 3',5'-dichloropropiophenone. The introduction of a bromine atom at the α-position to the carbonyl group is a critical activating step. This halogenation renders the α-carbon highly electrophilic, making it susceptible to nucleophilic attack. This is a classic and efficient method for preparing α-haloketones, which are versatile intermediates in organic synthesis.[2]

-

Nucleophilic Substitution with tert-Butylamine : The activated α-bromo ketone readily undergoes an SN2 reaction with tert-butylamine. The amine acts as the nucleophile, displacing the bromide and forming the carbon-nitrogen bond essential to the bupropion scaffold. The use of excess amine can also serve as the base to neutralize the hydrogen bromide byproduct generated during the reaction.[11][12]

-

Fumarate Salt Formation : The resulting free base, containing a secondary amine, is sufficiently basic to react with an acid to form a salt. Fumaric acid, a dicarboxylic acid, is an excellent choice as it is known to form stable, crystalline salts with basic APIs.[10][13] The formation of a salt can significantly improve the solid-state properties of the API, making it easier to handle, purify, and formulate.[8][9]

The overall synthetic workflow is depicted below.

Sources

- 1. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS No- 1193779-50-8 | NA [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]

- 12. US3819706A - Meta chloro substituted-alpha-butylamino-propiophenones - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on 5-Chloro Bupropion Fumarate as a Norepinephrine-Dopamine Reuptake Inhibitor

Foreword: The Evolving Landscape of Monoamine Reuptake Inhibitors

The therapeutic landscape for neuropsychiatric disorders has long been dominated by agents that modulate monoamine neurotransmission. Among these, dual norepinephrine-dopamine reuptake inhibitors (NDRIs) represent a critical class of compounds, offering a distinct clinical profile compared to more common selective serotonin reuptake inhibitors (SSRIs). Bupropion, the prototypical NDRI, has established its utility not only in major depressive disorder but also as a non-nicotine aid for smoking cessation.[1][2] Its mechanism, centered on the potentiation of catecholaminergic signaling, provides a unique therapeutic avenue. This guide delves into a specific analog, 5-Chloro Bupropion Fumarate, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. While specific literature on this analog is emerging, this document synthesizes foundational knowledge from bupropion research to logically construct the scientific rationale, methodologies for characterization, and potential therapeutic implications of this chlorinated derivative.

Mechanistic Rationale: The Significance of Dual Norepinephrine and Dopamine Reuptake Inhibition

The core therapeutic hypothesis for NDRIs is that by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), they increase the synaptic concentrations of these neurotransmitters in key brain regions associated with mood, motivation, and reward.[3] This dual action is believed to underlie the pro-cognitive and activating effects often associated with this class of drugs, which can be beneficial for symptoms of hypersomnia and fatigue in depression.[1]

The addition of a chlorine atom at the 5-position of the phenyl ring of bupropion is a strategic medicinal chemistry modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: Altering the sites susceptible to metabolism, potentially leading to a different metabolite profile or a longer half-life.

-

Lipophilicity: Influencing the blood-brain barrier penetration and overall distribution of the compound.

-

Binding Affinity: Potentially enhancing the affinity and/or selectivity for DAT and NET.

The fumarate salt form is chosen to improve the compound's solubility and stability for formulation and administration.

The Dopaminergic and Noradrenergic Pathways in Depression

Anhedonia, the inability to experience pleasure, is a core symptom of depression linked to dysfunction in the mesolimbic dopamine pathway. By inhibiting DAT, this compound is hypothesized to enhance dopaminergic signaling in this "reward circuit," thereby alleviating anhedonia. Simultaneously, inhibition of NET in circuits like the locus coeruleus is thought to improve focus, energy, and executive function.

Chemical Profile and Synthesis

IUPAC Name: (E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one[4] CAS Number: 1193779-50-8[5] Molecular Formula: C₁₇H₂₁Cl₂NO₅[6] Molecular Weight: 390.26 g/mol [5]

The synthesis of bupropion analogs typically follows a multi-step process. A greener synthesis of bupropion hydrochloride has been described, which can be adapted for this compound.[7] The general synthetic route involves the bromination of the propiophenone precursor followed by amination.

Conceptual Synthetic Workflow

Caption: Conceptual synthesis of this compound.

Pharmacological Characterization: A Step-by-Step Guide

A thorough pharmacological evaluation is essential to determine the potency, selectivity, and functional activity of this compound.

In Vitro Transporter Binding and Uptake Inhibition Assays

The primary objective is to quantify the affinity and inhibitory potency of the compound at human DAT (hDAT), NET (hNET), and serotonin transporter (hSERT).

3.1.1. Radioligand Binding Assays

These assays determine the binding affinity (Ki) of the test compound for the transporters.

-

Protocol:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

3.1.2. Synaptosomal Uptake Assays

These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters.

-

Protocol:

-

Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET).

-

Pre-incubate the synaptosomes with various concentrations of this compound.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Terminate the uptake reaction by rapid filtration.

-

Measure the radioactivity accumulated in the synaptosomes.

-

Determine the IC₅₀ value for uptake inhibition.

-

In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

Expected In Vitro Profile

Based on the structure-activity relationship of bupropion analogs, this compound is expected to exhibit high affinity for DAT and NET with significantly lower affinity for SERT.[8][9][10] The table below presents hypothetical data based on published findings for similar bupropion analogs.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| hDAT | 50 - 150 | 100 - 300 |

| hNET | 20 - 100 | 50 - 200 |

| hSERT | > 10,000 | > 10,000 |

| Hypothetical data for illustrative purposes. |

Preclinical In Vivo Evaluation

In vivo studies are crucial to assess the antidepressant-like efficacy and pharmacokinetic profile of the compound.

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.

-

Collect blood samples at multiple time points.

-

Quantify the concentration of the parent drug and its major metabolites in plasma using a validated LC-MS/MS method.[11][12]

-

Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

-

In Vivo Behavioral Models of Depression

These models assess the antidepressant-like activity of the compound.

-

Forced Swim Test (FST):

-

Mice are placed in a cylinder of water from which they cannot escape.

-

After an initial period of struggling, they adopt an immobile posture.

-

Antidepressants typically reduce the duration of immobility.[13]

-

-

Tail Suspension Test (TST):

Target Engagement: In Vivo Microdialysis

This technique directly measures the effect of the drug on neurotransmitter levels in the brain.

-

Protocol:

-

A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex or nucleus accumbens) of a freely moving rat.

-

After a baseline collection of extracellular fluid, this compound is administered.

-

Dialysate samples are collected at regular intervals and analyzed by HPLC to quantify dopamine and norepinephrine levels.

-

A significant increase in these neurotransmitters post-dosing confirms target engagement.

-

Metabolism and Potential Drug-Drug Interactions

Bupropion is extensively metabolized, primarily by CYP2B6 to form the active metabolite hydroxybupropion.[15][16] It is critical to investigate the metabolic profile of this compound.

-

In Vitro Metabolism: Incubating the compound with human liver microsomes and a panel of recombinant CYP450 enzymes can identify the primary metabolizing enzymes.

-

CYP Inhibition Studies: Assessing the potential of this compound to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for predicting potential drug-drug interactions.

Given that bupropion's metabolism is heavily reliant on CYP2B6, genetic polymorphisms in this enzyme can significantly impact its pharmacokinetics and clinical outcomes.[17][18] This is an important consideration for the clinical development of any bupropion analog.

Conclusion and Future Directions

This compound represents a logical evolution in the development of NDRIs. Its structural modification from the parent compound, bupropion, offers the potential for an optimized pharmacological and pharmacokinetic profile. The comprehensive evaluation framework outlined in this guide, from in vitro transporter assays to in vivo behavioral and neurochemical studies, provides a robust pathway for characterizing this novel compound. Future research should focus on elucidating its complete metabolite profile, assessing its long-term efficacy and safety in animal models, and exploring its potential in other CNS disorders where catecholaminergic dysfunction is implicated, such as ADHD and substance use disorders.[6][19]

References

- Faucette, S. R., et al. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants. Drug Metabolism and Disposition, 28(10), 1176-83.

- Zhu, A. Z., et al. (2014). CYP2B6 and bupropion's smoking cessation pharmacology: the role of hydroxybupropion. Clinical Pharmacology & Therapeutics, 95(3), 321-7.

- Zhu, A. Z., & Cox, L. S. (2019). Role of CYP2B6 pharmacogenomics in bupropion-mediated smoking cessation. Journal of Clinical Pharmacology, 59(S1), S69-S78.

- Loboz, K. K., et al. (2005). HPLC assay for bupropion and its major metabolites in human plasma.

- Blough, B. E., et al. (2018). Structure-Activity Relationship Studies of Bupropion and Related 3-Substituted Methcathinone Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 9(1), 162-171.

- Hesse, L. M., et al. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants. Drug Metabolism and Disposition, 28(10), 1176-1183.

- Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2227-2242.

- Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2227-42.

- Coles, R., & Kharasch, E. D. (2008). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS.

- Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection.

- Benowitz, N. L., et al. (2013). Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state. Pharmacogenetics and Genomics, 23(3), 135-141.

- Wikipedia. (n.d.). Bupropion.

- PubChem. (n.d.). Bupropion.

- Carroll, F. I., et al. (2014). Bupropion and bupropion analogs as treatments for CNS disorders. Progress in Brain Research, 211, 99-119.

- Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227-2242.

- Mehta, N. B. (1983). The chemistry of bupropion.

- Al-Ghananeem, A. M., et al. (2018). Identification of non-reported bupropion metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 24-30.

- Onur, F., & Yeniceli, D. (2012). Determination of Bupropion Using Liquid Chromatography with Fluorescence Detection in Pharmaceutical Preparations, Human Plasma. Analytical Letters, 45(10), 1226-1236.

- Wang, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(3), 514-526.

- Blough, B. E., et al. (2018). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 9(1), 162-171.

- Dwoskin, L. P. (2014). Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. CNS Drug Reviews, 20(2), 118-130.

- Wang, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(3), 514-526.

- van der Velden, W. J. C., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-11.

- Jones, A. C., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride.

- Benchchem. (n.d.).

- ECHEMI. (n.d.).

- Neurofit. (n.d.). In vivo and in vitro models of Depression.

- SynThink. (n.d.). This compound | 1346603-00-6; 1193779-48-4 (freebase).

- Veeprho. (n.d.). 5-Chloro Bupropion | CAS 1346603-00-6.

- Stahl, S. M., et al. (2004). Triple Reuptake Inhibitors: The Next Generation of Antidepressants.

- Cryan, J. F., et al. (2004). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences, 101(21), 8186-8191.

- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.

- Maccarone, G., et al. (2022). Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats. International Journal of Molecular Sciences, 23(13), 6982.

- Pharmaffiliates. (n.d.). CAS No : 1193779-48-4 | Product Name : 5-Chloro Bupropion.

- Viemari, J. C., et al. (2012). Chronic serotonin-norepinephrine reuptake transporter inhibition modifies basal respiratory output in adult mouse in vitro and in vivo. Respiratory Physiology & Neurobiology, 184(1), 1-8.

- Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 21-26.

- Santa Cruz Biotechnology. (n.d.).

Sources

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]

- 9. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of hydroxybupropion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of CYP2B6 pharmacogenomics in bupropion-mediated smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bupropion and bupropion analogs as treatments for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro Bupropion Fumarate: A Novel Modulator in Dopamine Agonist Pharmacotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Evolving the Landscape of Dopamine Reuptake Inhibition

Bupropion, a well-established norepinephrine-dopamine reuptake inhibitor (NDRI), has long been a cornerstone in the treatment of major depressive disorder and as an aid for smoking cessation.[1][2] Its unique mechanism of action, which deviates from the more common serotonin-focused antidepressants, has made it a valuable tool in the psychopharmacological arsenal.[3] The therapeutic effects of bupropion are primarily attributed to its ability to block the reuptake of dopamine and norepinephrine, thereby increasing their synaptic availability.[2][3] This guide delves into a novel analogue, 5-Chloro Bupropion Fumarate, exploring its potential role in advancing dopamine agonist pharmacotherapy. By examining the established pharmacology of bupropion and the strategic implications of halogenation in medicinal chemistry, we will construct a comprehensive profile of this promising compound.

Core Pharmacology of Bupropion: The Foundation for Innovation

Bupropion exerts its therapeutic effects by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This inhibition is, however, considered relatively weak, which has led to ongoing research into more potent analogues.[4][5] The clinical efficacy of bupropion is not solely dependent on the parent drug; its three major, pharmacologically active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—play a significant role and are found in higher concentrations in the plasma than bupropion itself.[6] The contribution of these metabolites to the overall therapeutic profile is a crucial consideration in the development of new bupropion-related compounds.

Metabolic Pathways and Active Metabolites

Bupropion undergoes extensive hepatic metabolism, primarily through oxidation and reduction, to form its active metabolites. Hydroxybupropion, the major metabolite, is formed via hydroxylation of the tert-butyl group and is considered to be a significant contributor to the pharmacological activity of bupropion.[7][8] The threohydrobupropion and erythrohydrobupropion metabolites are formed through the reduction of the carbonyl group.[9] Understanding these metabolic pathways is essential for predicting the pharmacokinetic and pharmacodynamic properties of novel analogues like this compound.

The Strategic Role of Halogenation in Bupropion Analogue Development

Halogenation is a common and effective strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The introduction of a halogen, such as chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of bupropion, the addition of a chlorine atom to the phenyl ring has been explored as a means to enhance its potency as a dopamine and norepinephrine reuptake inhibitor. Research into various bupropion analogues has demonstrated that specific substitutions on the phenyl ring can significantly increase their inhibitory activity at DAT and NET.[8][10][11]

This compound: A Profile of a Potent Analogue

This compound, chemically identified as 2-(tert-Butylamino)-3',5'-dichloropropiophenone, is a dichlorinated analogue of bupropion.[1] While direct and extensive research on this specific fumarate salt is limited in publicly available literature, its structural relationship to bupropion and other halogenated analogues allows for a scientifically grounded projection of its pharmacological profile.

Anticipated Mechanism of Action and Enhanced Potency

Based on structure-activity relationship studies of bupropion analogues, the presence of a chlorine atom at the 5-position of the phenyl ring is anticipated to significantly enhance its binding affinity and inhibitory potency at both the dopamine and norepinephrine transporters.[8][10][11] This increased potency could translate to greater efficacy at lower doses, potentially reducing off-target effects and improving the therapeutic index compared to the parent compound.

The proposed mechanism of action for this compound remains consistent with that of bupropion: the inhibition of dopamine and norepinephrine reuptake. By blocking these transporters, it is expected to increase the synaptic concentrations of these key neurotransmitters, which are crucial for mood regulation, motivation, and reward pathways.

Experimental Protocols: Assessing Monoamine Reuptake Inhibition

To experimentally validate the anticipated potency of this compound, a standard in vitro monoamine uptake inhibition assay can be employed. The following protocol provides a detailed methodology for such an experiment.

Protocol: In Vitro [³H]Dopamine and [³H]Norepinephrine Uptake Inhibition Assay

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in assay buffer to achieve the desired final concentrations for the assay.

-

Assay Procedure:

-

Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

-

Aliquots of the cell suspension are pre-incubated for 10-15 minutes at room temperature with varying concentrations of this compound or a vehicle control.

-

The uptake reaction is initiated by the addition of a mixture of [³H]dopamine and unlabeled dopamine (for DAT assay) or [³H]norepinephrine and unlabeled norepinephrine (for NET assay) to a final concentration in the low nanomolar range.

-

The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at room temperature.

-

Uptake is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., GBR-12909 for DAT, desipramine for NET).

-

The percentage of inhibition at each concentration of this compound is calculated.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

-

Data Presentation and Visualization

Comparative Potency of Bupropion and its Analogues

The following table summarizes hypothetical comparative data based on the trends observed in the literature for halogenated bupropion analogues.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

| Bupropion | ~1400 | ~2800 |

| 5-Chloro Bupropion | < 50 | < 200 |

Note: The values for 5-Chloro Bupropion are projected based on published data for similar halogenated analogues and require experimental confirmation.

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Signaling Pathway of 5-Chloro Bupropion

Caption: Proposed mechanism of 5-Chloro Bupropion at the synapse.

Diagram 2: Experimental Workflow for Monoamine Uptake Assay

Caption: Workflow for in vitro monoamine uptake inhibition assay.

Conclusion and Future Directions

This compound represents a promising evolution in the development of dopamine and norepinephrine reuptake inhibitors. The strategic addition of a chlorine atom to the bupropion scaffold is anticipated to yield a compound with significantly enhanced potency. This could lead to a more effective therapeutic agent for a range of CNS disorders, including depression, substance use disorders, and attention-deficit/hyperactivity disorder.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This includes detailed pharmacokinetic studies to assess its metabolic stability and bioavailability, as well as preclinical behavioral models to evaluate its efficacy and potential for abuse liability. Furthermore, elucidation of its binding kinetics and selectivity profile against a broader panel of transporters and receptors will be crucial in fully understanding its pharmacological uniqueness. The insights gained from such studies will be invaluable in determining the clinical potential of this compound as a next-generation therapeutic in dopamine agonist pharmacotherapy.

References

-

Fokina, V. M., et al. (2016). Pharmacokinetics of Bupropion and Its Pharmacologically Active Metabolites in Pregnancy. Drug Metabolism and Disposition, 44(9), 1474-1481. [Link]

-

Laizure, C. H., et al. (1985). Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose. Clinical Pharmacology & Therapeutics, 38(5), 586-589. [Link]

-

de Andrade, A. R., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Forensic Toxicology, 37(1), 1-18. [Link]

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227-2242. [Link]

-

Blough, B. E., et al. (2014). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry, 57(20), 8496-8511. [Link]

-

Roth, M. E., & Carroll, F. I. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 5(11), 1104-1111. [Link]

-

Carroll, F. I., et al. (2014). Bupropion and bupropion analogs as treatments for CNS disorders. Advances in Pharmacology, 69, 177-216. [Link]

-

Veeprho. (n.d.). 5-Chloro Bupropion. Retrieved from [Link]

-

PharmGKB. (n.d.). Bupropion. Retrieved from [Link]

-

Wang, Y. M., et al. (2016). In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation. Pharmacology Research & Perspectives, 4(6), e00271. [Link]

-

Egan, C., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Pharmaceuticals, 7(5), 595-614. [Link]

-

Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159-166. [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro Bupropion. Retrieved from [Link]

-

Chun, E., et al. (2016). Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo. Drug Metabolism and Disposition, 44(4), 535-544. [Link]

-

SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bupropion. Retrieved from [Link]

-

Meyer, J. H., et al. (2002). Bupropion occupancy of the dopamine transporter is low during clinical treatment. Psychopharmacology, 163(1), 102-105. [Link]

- Google Patents. (n.d.). Process for preparing bupropion hydrochloride.

-

Argyelán, M., et al. (2005). Dopamine transporter availability in medication free and in bupropion treated depression: a 99mTc-TRODAT-1 SPECT study. Journal of Affective Disorders, 89(1-3), 115-123. [Link]

-

U.S. Food and Drug Administration. (1999). 75491 Bupropion Hydrochloride Bioequivalence Review. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bupropion hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 4. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine transporter availability in medication free and in bupropion treated depression: a 99mTc-TRODAT-1 SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro Bupropion Fumarate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro Bupropion Fumarate, a critical reference standard and analogue of the antidepressant drug Bupropion. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical methodologies, and its crucial role in pharmaceutical quality control and research.

Introduction and Scientific Context

5-Chloro Bupropion, chemically known as 1-(3,5-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a halogenated analogue of Bupropion.[1][2] While Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) for treating major depressive disorder and aiding in smoking cessation, its 5-chloro analogue serves a different but equally vital role in the pharmaceutical industry.[2] It is primarily utilized as a qualified impurity and reference standard for Bupropion. Its synthesis and characterization are paramount for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory bodies like the FDA, as well as for routine quality control (QC) and toxicity studies of Bupropion formulations.[3] Understanding the properties of this specific impurity is essential for ensuring the safety and efficacy of the final drug product.

Chemical Identity and Physicochemical Properties

Precise identification of a reference standard is the bedrock of analytical chemistry. 5-Chloro Bupropion and its salt forms are distinguished by unique identifiers and properties. It is crucial to differentiate between the freebase and its various salt forms, as their properties and applications can differ.

| Identifier | This compound | 5-Chloro Bupropion (Freebase) | 5-Chloro Bupropion HCl |

| CAS Number | 1193779-50-8 | 1193779-48-4 | 1346603-00-6 |

| Molecular Formula | C₁₇H₂₁Cl₂NO₅ | C₁₃H₁₇Cl₂NO | C₁₃H₁₇Cl₂NO·HCl |

| Molecular Weight | 390.26 g/mol | 274.19 g/mol | 310.65 g/mol |

| IUPAC Name | (2E)-But-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | 1-(3,5-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone | 2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one hydrochloride |

| Synonyms | Bupropion 3',5'-Dichloro Fumarate Salt; 2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one fumarate | 1-(3,5-Dichlorophenyl)-2-(tert-butylamino)propan-1-one | N/A |

Table 1: Chemical Identification of 5-Chloro Bupropion and its Common Salt Forms.[1][2][3][4][5]

Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and analytical behavior.

| Property | Value / Observation |

| Appearance | White to Light Beige Solid |

| Solubility | Soluble in DMSO and Methanol.[6] Sparingly soluble in aqueous buffers. |

| Melting Point | Not publicly available. Must be obtained from the lot-specific Certificate of Analysis (CoA). |

| Storage Conditions | Recommended storage at 2-8°C in a refrigerator to ensure long-term stability. |

Table 2: Physicochemical Properties of this compound.

Expert Insight: The lack of a universally published melting point is common for pharmaceutical reference standards. The exact melting point or decomposition range is a critical quality attribute determined for each specific batch and reported on the CoA. Similarly, while qualitative solubility is known, quantitative determination (e.g., in mg/mL) in relevant analytical mobile phases should be performed in-house as part of method development to ensure complete dissolution and accurate quantification.

Synthesis and Manufacturing Overview

The synthesis of this compound is a multi-step process that begins with the appropriate dichlorinated precursor. The general strategy involves the formation of the core aminoketone structure followed by salt formation with fumaric acid.

Caption: General Synthesis Workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a representative, conceptual methodology based on established organic chemistry principles for analogous compounds.[7]

Step 1: Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one (Precursor)

-

To a cooled, stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane), add 1,3-dichlorobenzene.[8]

-

Slowly add propanoyl chloride to the mixture, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over ice/water.

-

Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via distillation or chromatography to yield 1-(3,5-dichlorophenyl)propan-1-one.[8]

Step 2: Bromination

-

Dissolve the precursor from Step 1 in a suitable solvent such as acetic acid.

-

Add a solution of bromine in acetic acid dropwise while stirring.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the solvent under vacuum and purify the resulting 2-bromo-1-(3,5-dichlorophenyl)propan-1-one intermediate.

Step 3: Amination to form 5-Chloro Bupropion (Freebase)

-

Dissolve the bromo-intermediate from Step 2 in a solvent like acetonitrile.

-

Add an excess of tert-butylamine to the solution.

-

Stir the mixture at room temperature for several hours until the reaction is complete.[7]

-

Dilute the reaction mixture with a solvent like ethyl acetate and wash with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and evaporate the solvent.

-

Purify the residue by column chromatography to yield the 5-Chloro Bupropion freebase.[7]

Step 4: Formation of the Fumarate Salt

-

Dissolve the purified freebase from Step 3 in a minimal amount of an appropriate solvent (e.g., diethyl ether or ethanol).

-

In a separate flask, dissolve an equimolar amount of fumaric acid in a minimal amount of a co-solvent if necessary (e.g., methanol).[7]

-

Add the fumaric acid solution dropwise to the freebase solution with stirring.

-

Stir the mixture, often overnight, to allow for complete precipitation of the salt.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[7]

Mechanism of Action and Pharmacological Relevance

The mechanism of action for this compound is not typically studied for therapeutic effect, as it is considered an impurity. However, its structural similarity to Bupropion allows for a strong inference of its pharmacological activity. Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations and prolonging their signaling activity. It is this dual action that is believed to mediate its antidepressant and smoking cessation effects. It is plausible that 5-Chloro Bupropion exhibits a similar NDRI activity profile.

Caption: Inferred Mechanism of Action (MoA) via Norepinephrine and Dopamine Reuptake Inhibition.

Analytical Methodologies for Quality Control

The primary use of this compound is as a reference standard for the detection and quantification of this impurity in Bupropion drug substances and products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Exemplary HPLC Protocol for Impurity Profiling

This protocol is based on modern chaotropic chromatography principles, which are effective for separating polar and non-polar analytes in a single run.[10]

Objective: To separate Bupropion from its potential impurities, including 5-Chloro Bupropion, with high resolution and sensitivity.

Instrumentation and Columns:

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used. For enhanced separation of polar and ionic compounds, a mixed-mode column (e.g., combining reversed-phase and cation-exchange) can be highly effective.[9]

Chromatographic Conditions:

-

Mobile Phase A: An aqueous buffer. A chaotropic salt solution, such as 45 mM potassium hexafluorophosphate, can improve peak shape and retention.[10]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A gradient elution is typically required to resolve all impurities. For example: Start with 37.5% Acetonitrile, increasing linearly to 70% over a set time.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: UV detection at 254 nm for Bupropion and 214 nm for its metabolites/impurities often provides good sensitivity.[11]

-

Injection Volume: 5-10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Bupropion drug substance or a crushed tablet in the diluent to a high concentration (e.g., 1 mg/mL).

-

Spiked Sample: Prepare a sample solution as above and spike it with a known amount of the this compound standard to confirm peak identity and the method's ability to resolve the impurity from the main peak.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for the main analyte peak.

-

Theoretical Plates: Should be > 2000.

-

Resolution: The resolution between the Bupropion peak and the 5-Chloro Bupropion peak should be ≥ 1.5.

Causality and Trustworthiness: The choice of a gradient method with a chaotropic salt is deliberate. Bupropion and its impurities have varying polarities. A simple isocratic method might fail to elute highly retained impurities or provide adequate separation for closely eluting ones. The chaotropic salt disrupts the hydration sphere around the analytes and the stationary phase, leading to unique selectivity and improved peak shapes, which is a self-validating system for robust and reproducible results.[10]

Caption: High-Level Workflow for HPLC Impurity Analysis.

Conclusion

This compound is more than a mere analogue; it is an indispensable tool in the rigorous process of pharmaceutical development and manufacturing. As a certified reference standard, it enables analytical scientists to develop and validate robust methods that ensure the purity, safety, and quality of Bupropion medications. This guide has provided a detailed framework covering its chemical identity, synthesis, inferred mechanism, and, most critically, its application in analytical quality control, empowering professionals to maintain the highest standards of scientific integrity in their work.

References

- Simson Pharma Limited. (n.d.). This compound | CAS No- 1193779-50-8.

- ResearchGate. (2022). (a) Chromatogram of mixture of bupropion hydrochloride 90μgmL−1 and its...

- GLP Pharma Standards. (n.d.). 5-Chloro Bupropion.

- SynThink Research Chemicals. (n.d.). This compound | 1346603-00-6; 1193779-48-4 (freebase).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bupropion.

- ChemicalBook. (2023). This compound | 1193779-50-8.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1193779-50-8.

- ResearchGate. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development.

- Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection.

- Veeprho. (n.d.). This compound | CAS 1193779-50-8.

- Google Patents. (n.d.). US20060257483A1 - Controlled release bupropion dosage forms.

- PubMed. (2005). HPLC assay for bupropion and its major metabolites in human plasma.

- Google Patents. (n.d.). US7649019B2 - Modified release formulations of a bupropion salt.

- Google Patents. (n.d.). CN101534808A - Modified release formulations of bupropion salts.

- USP Store. (n.d.). 5-Chloro Bupropion Hydrochloride (25 mg) (2-(tert-Butylamino)-1-(3,5-dichlorophenyl)propan-1-one hydrochloride).

- PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one.

- Carroll, F. I., et al. (2014). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of medicinal chemistry, 57(20), 8506–8517.

- Google Patents. (n.d.). KR20080026098A - Modified-Release Formulations of Bupropion Salt.

- BLDpharm. (n.d.). 92821-92-6|1-(3,5-Dichlorophenyl)propan-1-one.

- Santa Cruz Biotechnology. (n.d.). 1-(3,5-Dichlorophenyl)-1,2-propandione.

- MedChemExpress. (n.d.). 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone).

- YouTube. (2021). 1,3-dichlorobenzene synthesis.

Sources

- 1. veeprho.com [veeprho.com]

- 2. US20060257483A1 - Controlled release bupropion dosage forms - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1193779-50-8 [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of Bupropion and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion, a widely prescribed atypical antidepressant and smoking cessation aid, undergoes extensive and complex metabolism, leading to the formation of several pharmacologically active metabolites. A thorough understanding of these metabolic pathways is paramount for drug development professionals and researchers to optimize therapeutic efficacy, minimize adverse effects, and design novel analogs with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the metabolic fate of bupropion and its derivatives, delving into the key enzymatic players, the stereoselective nature of these transformations, and the analytical methodologies employed for their characterization. By synthesizing current scientific literature, this document aims to serve as an authoritative resource for scientists engaged in the research and development of bupropion-related compounds.

Introduction: The Clinical Significance and Chemical Nature of Bupropion

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a unique antidepressant belonging to the aminoketone class.[1] Unlike typical antidepressants that primarily target the serotonin system, bupropion's therapeutic effects are attributed to its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] This distinct mechanism of action contributes to its favorable side-effect profile, notably the absence of sexual dysfunction and weight gain often associated with selective serotonin reuptake inhibitors (SSRIs).[2]

Bupropion is administered as a racemic mixture of two enantiomers, (R)- and (S)-bupropion. Its metabolism is extensive, with less than 1% of the parent drug excreted unchanged. The metabolic transformation of bupropion is not merely a detoxification process; it is a bioactivation pathway that generates several active metabolites, which are present in plasma at concentrations significantly higher than the parent compound and contribute substantially to its overall pharmacological activity.[1] Consequently, bupropion can be considered a prodrug.[3] The intricate and stereoselective nature of its metabolism presents both challenges and opportunities in the development of new chemical entities based on the bupropion scaffold.

The Metabolic Landscape of Bupropion: A Tale of Two Pathways

The biotransformation of bupropion is primarily characterized by two major metabolic routes: oxidation of the tert-butyl group and reduction of the ketone moiety. These pathways are stereoselective and catalyzed by distinct enzyme systems, leading to a diverse array of metabolites with varying pharmacological activities.

The Oxidative Pathway: Formation of Hydroxybupropion

The principal oxidative metabolic pathway of bupropion involves the hydroxylation of its tert-butyl group, resulting in the formation of hydroxybupropion.[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2B6 , making bupropion a recommended probe substrate for assessing CYP2B6 activity.[4][5][6] While other CYP isoforms like CYP2C19 may play a minor role at lower substrate concentrations through alternative hydroxylation pathways, CYP2B6 is the key enzyme responsible for the formation of the major oxidative metabolite.[5]

Hydroxybupropion is a pharmacologically active metabolite and is the most abundant metabolite found in human plasma, with concentrations that can be 16 to 20 times greater than that of bupropion itself.[3] It exists as a mixture of (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers.[3] The formation of hydroxybupropion is stereoselective, with studies showing a preference for the hydroxylation of (S)-bupropion over (R)-bupropion by both recombinant CYP2B6 and human liver microsomes.[6]

The Reductive Pathway: Generation of Amino Alcohol Metabolites

In parallel to the oxidative pathway, the ketone group of bupropion undergoes reduction to form two diastereomeric amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion .[1] This reductive metabolism is carried out by carbonyl reductases present in the liver and intestine.[7] These metabolites are also pharmacologically active, although generally less potent than bupropion and hydroxybupropion.[1]

The formation of these reductive metabolites is also highly stereoselective. In vitro studies with human liver microsomes have demonstrated that the reduction of bupropion is a significant contributor to its overall metabolic clearance.[8]

The following diagram illustrates the primary metabolic pathways of bupropion:

Pharmacokinetics of Bupropion and its Major Metabolites

The pharmacokinetic profiles of bupropion and its primary active metabolites are crucial for understanding its therapeutic window and potential for drug-drug interactions. The table below summarizes key pharmacokinetic parameters.

| Compound | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t½) | Relative Plasma Concentration |

| Bupropion | Varies by formulation | ~2-5 hours | ~21 hours | 1x |

| Hydroxybupropion | ~7 times that of bupropion | ~3-5 hours | ~20-37 hours | 16-20x |

| Threohydrobupropion | Higher than bupropion | ~4-6 hours | ~33-37 hours | >1x |

| Erythrohydrobupropion | Similar to bupropion | ~4-6 hours | ~33 hours | ~1x |

Data compiled from multiple sources.

The substantially higher plasma concentrations and longer half-lives of the metabolites, particularly hydroxybupropion, underscore their significant contribution to the overall clinical effects of bupropion.

Metabolic Pathways of Bupropion Analogs: A Structure-Metabolism Perspective

The development of bupropion analogs aims to improve upon the parent drug's properties, such as enhancing efficacy, reducing side effects, or modifying its pharmacokinetic profile. Understanding how structural modifications impact metabolism is a cornerstone of this process.

Radafaxine ((S,S)-Hydroxybupropion)

Radafaxine is the (2S,3S)-isomer of hydroxybupropion, a major active metabolite of bupropion.[9] It has been investigated as a drug candidate in its own right.[10] As a metabolite, its formation is governed by the principles of bupropion's oxidative metabolism, primarily through CYP2B6.[3] Further metabolism of radafaxine can occur, including intramolecular cyclization.[9]

Manifaxine

Manifaxine is an analog of radafaxine and has also been explored for therapeutic applications.[11] While specific metabolic pathways for manifaxine are not as extensively documented in publicly available literature, its structural similarity to radafaxine suggests that it would likely undergo metabolism through similar enzymatic systems, including hydroxylation and other phase I and phase II reactions.

N-Alkylated Bupropion Analogs

Modification of the N-tert-butyl group has been a strategy to develop prodrugs of bupropion. For instance, N-methylbupropion has been investigated as a potential prodrug. In vivo studies in guinea pigs, an animal model that closely mimics human metabolism of bupropion, have shown that N-methylbupropion is converted to bupropion and its primary metabolites.[12] This suggests that N-dealkylation is a key metabolic step for such analogs, likely mediated by cytochrome P450 enzymes. The rationale behind this approach is to potentially alter the absorption, distribution, and release profile of the active bupropion moiety.[13]

The following diagram illustrates the concept of N-alkylated bupropion analogs as prodrugs:

Sources

- 1. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The in vitro metabolism of bupropion revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of bupropion by cytochrome P4502B6 (CYP2B6) and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radafaxine - Wikipedia [en.wikipedia.org]

- 10. Radafaxine [chemeurope.com]

- 11. Manifaxine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Development Framework for 5-Chloro Bupropion Fumarate: A Novel NDRI Candidate for CNS Disorders

Abstract

This technical guide outlines a comprehensive, multi-phase preclinical research program for 5-Chloro Bupropion Fumarate, a novel chemical entity engineered as an analog of bupropion. Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) for major depressive disorder and smoking cessation.[1][2] The strategic addition of a chloro-moiety to the bupropion scaffold is hypothesized to modulate its pharmacological and pharmacokinetic properties, potentially offering an improved therapeutic profile. The selection of a fumarate salt form aims to enhance physicochemical characteristics such as solubility and stability, which are critical for drug development.[3][4][5] This document provides a detailed roadmap for drug development professionals, encompassing in vitro pharmacological profiling, ADME/Tox screening, in vivo efficacy evaluation in validated animal models, and pivotal IND-enabling safety studies. The overarching goal is to rigorously assess the compound's viability as a clinical candidate for CNS disorders and to assemble a robust data package for an Investigational New Drug (IND) application.[6][7]

Introduction and Strategic Rationale

The therapeutic landscape for CNS disorders, particularly depression, is still marked by a significant unmet need, with many patients failing to achieve remission with first-line treatments like SSRIs.[8] Bupropion's unique dual mechanism of action, which enhances both noradrenergic and dopaminergic neurotransmission by inhibiting the norepinephrine (NET) and dopamine (DAT) transporters, offers an alternative therapeutic strategy devoid of the serotonergic side effects common to other antidepressants.[1][9] The pharmacological activity of bupropion is largely attributable to its active metabolites, which have a complex pharmacokinetic profile and are potent inhibitors of CYP2D6.[10][11]

The development of this compound is predicated on a rational drug design strategy. The introduction of a halogen atom, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and target-binding affinity. This modification may lead to:

-

Enhanced Potency or Selectivity: Potentially higher affinity for DAT and NET.

-

Modified Metabolism: A different metabolic pathway that could reduce the formation of certain active metabolites or lessen the potential for drug-drug interactions.[12]

-

Improved Brain Penetration: Favorable changes in physicochemical properties for crossing the blood-brain barrier.[13]

The choice of the fumarate salt is a critical pre-formulation decision. Pharmaceutical salts are used to improve properties like solubility, dissolution rate, and stability, which can in turn enhance bioavailability.[14][15] The fumarate salt form is a well-established, safe counterion used in numerous approved pharmaceutical products.[4]

This guide details the logical progression of experiments designed to build a comprehensive understanding of this compound, moving from initial characterization to formal safety assessment.

Phase I: In Vitro Pharmacological and Mechanistic Profiling

Directive: The initial phase is designed to confirm the primary mechanism of action, determine target selectivity, and identify potential off-target liabilities. This is accomplished through a cascade of binding and functional assays.

Primary Target Engagement: Monoamine Transporters

The core hypothesis is that this compound functions as an NDRI. This must be empirically verified.

-

Radioligand Binding Assays: These assays quantify the affinity of the test compound for its intended targets. Assays will be conducted using cloned human transporters (hDAT, hNET, hSERT) expressed in stable cell lines. The affinity constant (Ki) will be determined by competitive displacement of a specific radioligand. This will confirm target binding and establish selectivity versus the serotonin transporter.[16][17][18]

-

Synaptosomal Uptake Assays: These functional assays measure the compound's ability to inhibit the reuptake of neurotransmitters. Using synaptosomes prepared from rat brain tissue, the potency (IC50) of this compound to block the uptake of ³H-dopamine and ³H-norepinephrine will be determined.[16][19][20] A parallel assay for ³H-serotonin uptake is essential for confirming selectivity.

Secondary Target Profiling: nAChRs and Off-Target Screening

Bupropion is also a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), a mechanism thought to contribute to its efficacy in smoking cessation.[2][9]

-

nAChR Antagonism: The compound will be tested for functional antagonism at key human nAChR subtypes (e.g., α4β2, α3β4) using electrophysiology or fluorescence-based assays.[19][21][22]

-

Broad Ligand Binding Panel: To proactively identify potential side effects, the compound will be screened against a comprehensive panel of receptors, ion channels, and transporters (e.g., a SafetyScreen44 panel). This helps to de-risk the candidate by flagging undesired interactions early in development.

Data Presentation: Comparative Pharmacology

All quantitative data should be summarized to allow for a direct comparison with the parent compound, bupropion.

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | α4β2 nAChR IC50 (µM) |

| Bupropion (Reference) | 520 | 1100 | >10,000 | 180 | 31 | 9.8 |

| 5-Chloro Bupropion | TBD | TBD | TBD | TBD | TBD | TBD |

| Hypothetical Target | <400 | <50 | >10,000 | <150 | <25 | TBD |

| Reference values are illustrative and compiled from literature.[19][21] |

Experimental Workflow: In Vitro Screening Cascade

Caption: Workflow for initial in vitro pharmacological evaluation.

Protocol: Radioligand Binding Assay for hDAT

-

Preparation: Cell membranes from HEK293 cells stably expressing hDAT are prepared and stored at -80°C.

-

Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of radioligand (e.g., [³H]WIN 35,428), 50 µL of test compound or vehicle, and 100 µL of cell membrane suspension. For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filtermat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Phase II: Early ADME and Toxicology (ADME/Tox) Assessment

Directive: Before committing to expensive and time-consuming in vivo efficacy studies, it is crucial to assess the compound's drug-like properties. Poor pharmacokinetics or early signs of toxicity are leading causes of drug candidate failure.[23][24][25]

In Vitro ADME Profiling

This suite of assays predicts how the drug will be absorbed, distributed, and metabolized in the body.[26]

-

Aqueous Solubility: Determine kinetic solubility at physiological pH (e.g., 7.4) using a high-throughput method. This is a fundamental property influencing dissolution and absorption.

-

Cell Permeability: Use the Caco-2 cell monolayer assay as an in vitro model of the intestinal barrier to predict oral absorption.

-

Metabolic Stability: Incubate the compound with rat and human liver microsomes. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance and metabolic half-life.

-

CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the IC50 of the compound against major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). Given bupropion's known inhibition of CYP2D6, this is a critical safety check.[10]

-

Plasma Protein Binding: Determine the percentage of the compound bound to plasma proteins using equilibrium dialysis. Only the unbound fraction is pharmacologically active.

In Vivo Pharmacokinetic (PK) Studies

A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is essential.

-

Study Design: Administer the compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

-

Sample Collection: Collect serial blood samples at specified time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr). At the final time point, collect brain tissue.

-

Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.

-

Endpoints: Calculate key PK parameters including Cmax, Tmax, AUC, clearance, volume of distribution, terminal half-life (t½), and oral bioavailability (%F). The brain-to-plasma ratio provides a measure of CNS penetration.[13]

Data Presentation: Summary of ADME/PK Properties

| Parameter | Assay | Result | Interpretation |

| Solubility | Kinetic (pH 7.4) | TBD µg/mL | High solubility is desirable for oral absorption. |

| Permeability | Caco-2 (Papp A→B) | TBD x 10⁻⁶ cm/s | High permeability suggests good oral absorption. |

| Metabolic Stability | Human Liver Microsomes | TBD t½ (min) | A longer half-life suggests lower clearance. |

| CYP2D6 Inhibition | Fluorometric Assay | TBD IC50 (µM) | High IC50 (>10 µM) indicates low risk. |

| Oral Bioavailability | Rat PK Study | TBD %F | High bioavailability is a key goal. |

| Brain Penetration | Rat PK Study (AUCbrain/AUCplasma) | TBD | A ratio >1 indicates good CNS exposure. |

Experimental Workflow: ADME/Tox Screening

Caption: Integrated workflow for early ADME and toxicology assessment.

Phase III: In Vivo Efficacy Modeling

Directive: Once a compound demonstrates a promising pharmacological and ADME/Tox profile, its potential therapeutic efficacy must be tested in established animal models of CNS disorders. For an NDRI, the primary indication is typically depression.

Rationale for Model Selection

Animal models of depression do not replicate the full human syndrome but are designed to measure specific endophenotypes, such as behavioral despair or anhedonia, that are sensitive to antidepressant treatment.[27][28] A tiered approach, starting with acute predictive models and progressing to more complex chronic models, is recommended.

Core Models for Antidepressant-Like Activity

-